molecular formula C19H20N2O4 B14036927 4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid

Cat. No.: B14036927
M. Wt: 340.4 g/mol
InChI Key: GZCFGVXBUYHYKW-UHFFFAOYSA-N
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Description

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a benzazepine core, a hydroxy group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid typically involves multiple steps. One common method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-hydroxy-5,6-dihydrobenzobbenzazepine-11-carbonyl)amino]butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-[(5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFGVXBUYHYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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